molecular formula C20H20N2O3S2 B3555680 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B3555680
M. Wt: 400.5 g/mol
InChI Key: NLZICSBZJSZDDZ-UHFFFAOYSA-N
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Description

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C18H18N2O3S2 This compound is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to a thiophen-2-yl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions.

    Coupling with 4-Aminophenylacetic Acid: The benzyl(methyl)sulfamoyl intermediate is then coupled with 4-aminophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Introduction of the Thiophen-2-yl Group: The final step involves the introduction of the thiophen-2-yl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate with thiophen-2-yl acetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-yl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: The compound can interact with cellular receptors, leading to changes in cellular signaling pathways.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.

Comparison with Similar Compounds

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as:

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide: Similar structure but with a 3-methylphenoxy group instead of a thiophen-2-yl group.

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-fluorophenyl)acetamide: Contains a 4-fluorophenyl group instead of a thiophen-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-22(15-16-6-3-2-4-7-16)27(24,25)19-11-9-17(10-12-19)21-20(23)14-18-8-5-13-26-18/h2-13H,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZICSBZJSZDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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